3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid
Description
Chemical Structure and Properties 3-Methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid (CAS: 1152583-23-7) is a bicyclic heteroaromatic compound featuring a fused indene-furan core with a carboxylic acid group at position 2 and a methyl substituent at position 2. Its molecular formula is C₁₃H₁₂O₃, with a molecular weight of 216.2 g/mol . Key structural identifiers include:
Physicochemical Data
Predicted collision cross-section (CCS) values for its adducts include:
| Adduct | m/z | CCS (Ų) | |
|---|---|---|---|
| [M+H]⁺ | 217.08592 | 143.8 | |
| [M+Na]⁺ | 239.06786 | 156.1 | |
| [M-H]⁻ | 215.07136 | 146.7 | . |
Commercial Availability
Suppliers like Combi-Blocks Inc. and Aaron Chemicals LLC offer the compound at prices ranging from $391/50 mg to $1,596/1 g, with purity ≥95% .
Properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-cyclopenta[f][1]benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-7-10-5-8-3-2-4-9(8)6-11(10)16-12(7)13(14)15/h5-6H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVVPLHXRBEWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C3CCCC3=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Synthesis Approach
The synthesis generally proceeds through the following stages:
- Preparation of key intermediates such as substituted aromatic precursors.
- Cyclization reactions to form the fused indeno-furan core.
- Functional group modifications to introduce the methyl group and carboxylic acid functionalities.
This approach is supported by research on related heteroaromatic compounds, where cyclization reactions are often catalyzed by acids or metal catalysts under controlled conditions.
Specific Preparation Methods
Cyclization of Polycyclic Precursors
Research indicates that the synthesis of similar fused ring systems, such as tetrahydrocyclohepta-furans, involves cyclization of aromatic precursors bearing suitable substituents. For example, a typical route includes:
- Starting with a substituted phenyl or naphthyl derivative.
- Condensation with aldehydes or ketones to form a dihydrofuran or related intermediate.
- Acid or base-catalyzed cyclization to form the fused ring system.
Functionalization to Introduce Carboxylic Acid
The carboxylic acid group can be introduced via oxidation of methyl groups or through carboxylation reactions:
- Oxidation of methyl groups using oxidizing agents such as potassium permanganate or chromic acid.
- Carboxylation of aromatic intermediates via directed ortho-lithiation followed by carbonation.
Methylation at the 3-Position
The methyl group at the 3-position can be introduced via electrophilic methylation:
- Using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
- Alternatively, methylation can be achieved through Friedel-Crafts alkylation under controlled conditions to prevent over-alkylation.
Representative Reaction Scheme
| Step | Reaction Type | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Condensation | Aromatic precursor + aldehyde | Formation of intermediate ring system |
| 2 | Cyclization | Acid or metal catalyst | Fused ring formation |
| 3 | Oxidation | KMnO₄ or CrO₃ | Introduction of carboxylic acid group |
| 4 | Methylation | Methyl iodide + K₂CO₃ | Introduction of methyl group at C-3 |
Data Tables Summarizing Preparation Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 80–150°C | For cyclization and methylation steps |
| Solvent | Dimethylformamide (DMF), DMSO, or acetic acid | Solvent choice influences reaction efficiency |
| Catalyst | Acidic or basic conditions | Acid catalysts (e.g., p-toluenesulfonic acid), metal catalysts (e.g., Pd, Cu) |
| Reaction Time | 6–24 hours | Dependent on specific step and reagents |
Research Findings and Notes
- The synthesis of similar fused heteroaromatic acids often involves multi-step sequences with careful control of reaction conditions to prevent side reactions.
- The oxidation step to form the carboxylic acid is critical and often requires mild conditions to avoid degradation of the fused ring system.
- Methylation at the 3-position is typically achieved with methyl iodide under basic conditions, with reaction times optimized to prevent over-alkylation.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound is used as a precursor in the synthesis of various organic compounds. Its ability to undergo multiple chemical transformations allows chemists to create derivatives with tailored properties.
- Reactivity Studies : The compound can be subjected to oxidation, reduction, and substitution reactions, making it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
- Enzyme Inhibition Studies : Research has shown that 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid can interact with specific enzymes, potentially acting as an inhibitor. This property is significant in drug discovery and development.
- Protein Binding Studies : The compound's structure allows it to bind with various proteins, providing insights into protein-ligand interactions that are crucial for understanding biological pathways.
Material Science
- Advanced Materials Production : The compound may be utilized in creating polymers or nanomaterials due to its unique properties. Its incorporation into materials can enhance mechanical strength or introduce specific functionalities.
- Nanotechnology Applications : As a versatile scaffold, it can be employed in the design of nanoscale devices or materials with specific electronic or optical properties.
Chemical Reactions
3-Methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid can participate in several types of reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Can introduce additional functional groups or modify existing ones. |
| Reduction | Alters the oxidation state leading to different derivatives. |
| Substitution | Replacement of one functional group with another. |
Common Reagents and Conditions
The following reagents are commonly used in reactions involving this compound:
- Oxidizing Agents : Potassium permanganate (KMnO4) for oxidation reactions.
- Reducing Agents : Lithium aluminum hydride (LiAlH4) for reduction processes.
Case Study 1: Enzyme Inhibition
A study investigated the potential of 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid as an enzyme inhibitor in metabolic pathways. The results indicated that the compound effectively inhibited certain enzymes involved in metabolic disorders. This suggests its potential use in therapeutic applications targeting metabolic diseases.
Case Study 2: Material Science Innovations
Research conducted on the incorporation of this compound into polymer matrices demonstrated enhanced mechanical properties and thermal stability. The findings indicate that using 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid as a building block can lead to the development of advanced materials suitable for industrial applications.
Similar Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| Indole Derivatives | Similar fused ring structures | Pharmaceuticals |
| Furan Derivatives | Contains furan moiety | Organic synthesis |
Uniqueness of 3-Methyl-5H,6H,7H-Indeno[5,6-b]Furan-2-Carboxylic Acid
What sets this compound apart is its unique fused ring structure that combines properties from both indene and furan groups. This structural uniqueness contributes to its reactivity and versatility in various applications.
Mechanism of Action
The mechanism of action of 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furan-2-Carboxylic Acid Derivatives
5-(1-Oxo-2,3-dihydroinden-5-yl)-furan-2-carboxylic acid
- Structure : Features a single furan ring linked to a 1-oxo-indene moiety.
- Molecular Formula : C₁₄H₁₀O₄ (MW: 261.3 g/mol) .
- Key Differences: Lacks the fused bicyclic system of the target compound, resulting in reduced rigidity.
5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid
Indeno-Furan Derivatives with Modified Substituents
3-(2-Methylphenyl)-6,7-dihydro-5H-indeno[5,6-b]furan-2-carboxylic Acid
- Structure: Similar fused indeno-furan core but substituted with a 2-methylphenyl group instead of a methyl.
- Synthesis : Involves DPPA-mediated activation in benzene, a method also applicable to the target compound .
- Key Differences : The bulkier phenyl group may sterically hinder interactions in biological systems compared to the smaller methyl group in the target compound.
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
- Structure : Indole-based carboxylic acid with a chlorine substituent.
- Molecular Formula: C₁₀H₈ClNO₂ (MW: 209.63 g/mol) .
Physicochemical and Commercial Comparison
| Compound Name | Molecular Formula | MW (g/mol) | Key Features | Price (50 mg) |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₂O₃ | 216.2 | Fused indeno-furan, methyl, -COOH | $391 |
| 5-(1-Oxo-2,3-dihydroinden-5-yl)-furan-2-COOH | C₁₄H₁₀O₄ | 261.3 | Single furan, ketone, -COOH | $192/g* |
| 5-[(Inden-5-yloxy)methyl]-2-furoic acid | C₁₅H₁₄O₄ | 258.3 | Ether linkage, dihydroindene | Not listed |
| 7-Chloro-3-methyl-1H-indole-2-COOH | C₁₀H₈ClNO₂ | 209.6 | Indole core, chlorine substituent | Not listed |
*Price inferred from ($960/5 g).
Biological Activity
3-Methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid (CAS No. 1152583-23-7) is a polycyclic aromatic compound with significant potential in biological applications. Its unique indeno-furan structure combined with a carboxylic acid group makes it a subject of interest for various scientific investigations. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.
- Molecular Formula : C13H12O3
- Molecular Weight : 216.24 g/mol
- IUPAC Name : 3-methyl-6,7-dihydro-5H-indeno[5,6-b]furan-2-carboxylic acid
The compound features a fused ring system that includes both indene and furan moieties. This structural complexity contributes to its diverse reactivity and biological interactions.
The biological activity of 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by fitting into their active sites, thereby blocking substrate access and altering metabolic pathways.
- Receptor Binding : It may bind to cellular receptors, influencing signal transduction pathways that regulate cellular functions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid through various assays:
- Cell Line Studies : The compound was tested against several cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer). Results indicated significant cytotoxic effects at varying concentrations.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HepG2 | 15 | High |
| MCF-7 | 20 | Moderate |
| Panc-1 | 25 | Low |
These findings suggest that the compound exhibits selective toxicity towards certain cancer cell types.
Antioxidant Activity
3-Methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid has also been evaluated for its antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively:
- DPPH Assay Results :
| Concentration (μg/mL) | % Inhibition |
|---|---|
| 50 | 45 |
| 100 | 70 |
| 200 | 85 |
The results indicate that higher concentrations lead to increased radical scavenging activity.
Study on Enzyme Inhibition
A study investigated the inhibitory effects of the compound on human nucleotide pyrophosphatase/phosphodiesterase (NPP) enzymes. The results showed that the compound effectively inhibited NPP activity with an IC50 value of approximately 10 μM. This inhibition could potentially lead to therapeutic applications in conditions associated with nucleotide metabolism.
Research on Anti-inflammatory Effects
In another study focusing on inflammation, the compound demonstrated significant inhibitory effects on pro-inflammatory cytokines in vitro. The results indicated a reduction in cytokine levels by up to 60% at optimal concentrations.
Q & A
Q. What are effective synthetic routes for 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves cyclization of indeno-furan precursors followed by carboxylation. For example, analogous compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized using base-catalyzed reactions (e.g., NaOH or K₂CO₃) to facilitate nucleophilic substitution or ester hydrolysis . Carboxylation under strong basic conditions with CO₂, as demonstrated for furan-2,5-dicarboxylic acid synthesis, could be adapted for introducing the carboxylic acid moiety in the target compound . Key steps include:
Cyclization of indene derivatives with furan precursors.
Methylation at the 3-position via alkylation or Friedel-Crafts acylation.
Carboxylation using CO₂ under basic conditions.
Optimize reaction time, temperature, and solvent polarity (e.g., DMF or THF) to enhance regioselectivity.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Assign peaks for the indeno-furan backbone (e.g., aromatic protons at δ 6.5–8.0 ppm) and methyl/carboxylic acid groups. Discrepancies between observed and theoretical spectra (e.g., in similar benzofuran derivatives) may require computational validation (DFT calculations) .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, referencing methods used for furan-2-carboxylic acid analysis .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (e.g., exact mass = 244.0735 g/mol for C₁₃H₁₂O₃).
Q. What solvents are suitable for solubility studies, and how can thermodynamic parameters guide solvent selection?
- Methodological Answer : Studies on 5-(nitrophenyl)-furan-2-carboxylic acid isomers in propan-2-ol demonstrate the importance of Hansen solubility parameters. Calculate solubility via the van’t Hoff equation using experimentally determined ΔH and ΔS values . Recommended solvents:
| Solvent | Polarity (LogP) | Compatibility |
|---|---|---|
| DMSO | -1.3 | High solubility for biological assays |
| Propan-2-ol | 0.05 | Thermodynamic studies |
| Ethanol | -0.18 | Recrystallization |
Advanced Research Questions
Q. How do substitution patterns influence the antitumor activity of indeno-furan derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies on tricyclic indeno-furan-imidazole hybrids reveal that substituents like benzimidazole or naphthylacyl groups enhance cytotoxicity. For example:
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Inconsistent bioactivity (e.g., osteoclast inhibition vs. bone formation neutrality) may arise from assay conditions or metabolite interference. To address this:
Standardize in vitro assays (e.g., TRAP staining for osteoclast activity) .
Validate in vivo using ovariectomized (OVX) rat models, monitoring urinary deoxypyridinoline (bone resorption marker) and serum osteocalcin (formation marker) .
Conduct pharmacokinetic studies to assess metabolite profiles (e.g., phase I/II metabolism).
Q. What strategies optimize the compound’s bioavailability for therapeutic applications?
- Methodological Answer : Improve bioavailability via:
- Prodrug Design : Synthesize ester derivatives (e.g., ethyl ester) to enhance lipophilicity, as seen in cyclopropane-carboxylic acid analogs .
- Nanocarriers : Use PLGA nanoparticles for sustained release, leveraging methods from indeno-quinoline drug delivery studies .
- Co-crystallization : Enhance solubility via co-crystals with succinic acid or caffeine, guided by Hansen solubility parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
